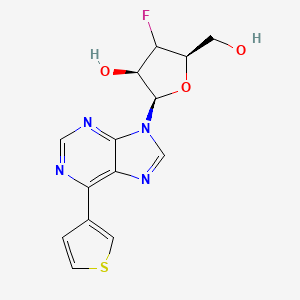
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine is a synthetic nucleoside analog. This compound is notable for its antiviral properties and is used in various biomedical applications, particularly in the treatment of viral infections such as hepatitis B and C, HIV, and herpes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine typically involves the fluorination of a ribofuranosyl precursor followed by the attachment of the purine base. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Wissenschaftliche Forschungsanwendungen
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine is extensively used in scientific research due to its antiviral properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving DNA and RNA synthesis and repair.
Medicine: As an antiviral agent in the treatment of hepatitis B and C, HIV, and herpes.
Industry: In the production of antiviral drugs and diagnostic reagents.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting viral replication. It interacts with viral enzymes, preventing the synthesis of viral DNA and RNA. This inhibition is achieved through the incorporation of the compound into the viral genome, leading to chain termination and the inability of the virus to replicate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-phenylpurine
- 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-methyl-9H-purine
Uniqueness
Compared to similar compounds, 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-9H-purin-2-amine stands out due to its high efficacy in inhibiting a broad spectrum of viral infections. Its unique fluorine substitution enhances its stability and bioavailability, making it a potent antiviral agent.
Eigenschaften
Molekularformel |
C10H12FN5O3 |
|---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
(2R,3R,5R)-2-(2-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-6-5(2-17)19-9(7(6)18)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6?,7+,9-/m1/s1 |
InChI-Schlüssel |
SARAHSXQPRQRAM-AOXOCZDOSA-N |
Isomerische SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)F)O |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)







![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)


